molecular formula C12H28O2Si2 B1618888 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane CAS No. 31469-23-5

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane

Cat. No.: B1618888
CAS No.: 31469-23-5
M. Wt: 260.52 g/mol
InChI Key: AXHCIRPJLCLGQH-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method involves the reaction of tetramethylsilane with a suitable dioxane derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The silicon atoms in the compound can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane has several scientific research applications:

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with molecular targets through its silicon atoms and dioxane ring. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler silicon-containing compound used as a reference standard in NMR spectroscopy.

    Hexamethyldisiloxane: Another organosilicon compound with applications in materials science and organic synthesis.

    Octamethylcyclotetrasiloxane: A cyclic siloxane used in the production of silicone polymers.

Uniqueness

4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its combination of a dioxane ring and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3,3-dimethyl-1-trimethylsilyloxybut-1-enoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si2/c1-12(2,3)10-11(13-15(4,5)6)14-16(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHCIRPJLCLGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347172
Record name 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31469-23-5
Record name 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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